molecular formula C6H10N4O2 B8571415 5-(1H-Tetrazol-1-yl)pentanoic acid CAS No. 92615-01-5

5-(1H-Tetrazol-1-yl)pentanoic acid

Cat. No. B8571415
M. Wt: 170.17 g/mol
InChI Key: UWAXMGIFAWPUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04794109

Procedure details

2.12 g of (5-tetrazol-1-yl)-valeric acid ethyl ester are dissolved in 5 ml of methanol, and 4.28 ml of a methanolic NaOH solution (3N) are added. After stirring for 2.5 hours at room temperature, the solvent is distilled off and the residue is taken up in water. After washing with ethyl acetate, the aqueous phase is acidified (pH 3) and extracted twice with ethyl acetate. After drying and concentration by evaporation, the pure title compound is obtained.
Name
(5-tetrazol-1-yl)-valeric acid ethyl ester
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[CH:13]=[N:12][N:11]=[N:10]1)C.[OH-].[Na+]>CO>[N:9]1([CH2:8][CH2:7][CH2:6][CH2:5][C:4]([OH:14])=[O:3])[CH:13]=[N:12][N:11]=[N:10]1 |f:1.2|

Inputs

Step One
Name
(5-tetrazol-1-yl)-valeric acid ethyl ester
Quantity
2.12 g
Type
reactant
Smiles
C(C)OC(CCCCN1N=NN=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.28 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WASH
Type
WASH
Details
After washing with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1(N=NN=C1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.